5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Overview
Description
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, have been identified as inhibitors of various proteins and enzymes, including carboxylesterase, translocator protein, pde10a, and selective kinase .
Mode of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target proteins or enzymes .
Biochemical Pathways
Related pyrazolo[1,5-a]pyrimidines have been shown to impact a variety of pathways, including those involved in antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant activities .
Result of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to exhibit a range of therapeutic potentials, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant effects .
Biochemical Analysis
Biochemical Properties
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit specific kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . By inhibiting these kinases, this compound can modulate signaling pathways that are crucial for cell growth and proliferation. Additionally, it interacts with translocator proteins and carboxylesterases, affecting their activity and leading to changes in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Furthermore, this compound can disrupt metabolic pathways, leading to reduced energy production and increased oxidative stress in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and translocator proteins, inhibiting their activity and altering downstream signaling pathways . This compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism . Additionally, this compound can inhibit or activate enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm to the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . This compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding its transport and distribution is crucial for optimizing its therapeutic potential and minimizing side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve the use of acyclic reagents and advanced techniques to optimize the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrClF3N3O/c15-8-3-1-7(2-4-8)10-5-11(14(17,18)19)22-13(21-10)9(6-20-22)12(16)23/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCJTRGNEQLHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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